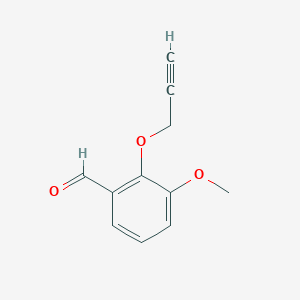

3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde

描述

属性

IUPAC Name |

3-methoxy-2-prop-2-ynoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-3-7-14-11-9(8-12)5-4-6-10(11)13-2/h1,4-6,8H,7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPZRUPFWAKAIAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OCC#C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406392 | |

| Record name | 3-methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58758-45-5 | |

| Record name | 3-methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde typically involves the reaction of 3-methoxybenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate (K2CO3). The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature for 24 hours. The reaction mixture is then poured into water and extracted with chloroform (CHCl3). The organic phases are combined, washed with water and brine solution, dried over anhydrous sodium sulfate, and the solvent is evaporated under vacuum .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

化学反应分析

Types of Reactions

3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methoxy and prop-2-yn-1-yloxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to substitute the methoxy or prop-2-yn-1-yloxy groups.

Major Products Formed

Oxidation: 3-Methoxy-2-(prop-2-yn-1-yloxy)benzoic acid.

Reduction: 3-Methoxy-2-(prop-2-yn-1-yloxy)benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

科学研究应用

Synthesis of Fine Chemicals

This compound serves as an important intermediate in the synthesis of various fine chemicals, including pharmaceuticals and agrochemicals. Its unique reactive properties make it valuable for researchers aiming to develop complex organic molecules.

Case Study: Synthesis of Triazoles

A study demonstrated the synthesis of 1,4-disubstituted 1,2,3-triazoles using 3-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde as a key precursor. The synthesis involved a reaction with glacial acetic acid and glyoxal, leading to compounds with potential carbonic anhydrase II inhibitory activity .

Organic Synthesis

The compound is widely used in organic synthesis reactions, particularly in constructing complex molecules. It facilitates the formation of various derivatives that can be further modified for specific applications in medicinal chemistry.

Example: Medicinal Chemistry Applications

Research has shown that derivatives synthesized from this compound exhibit significant biological activities, including enzyme inhibition and antioxidant properties. For instance, modifications led to new compounds that were evaluated for their tyrosinase inhibitory activity, showing promising results for potential therapeutic applications .

Development of Fluorescent Probes

3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde can be utilized in developing fluorescent probes essential for biological imaging and diagnostics. These probes enhance visibility and specificity in various research applications.

Application in Biological Imaging

The compound's ability to form stable complexes with biomolecules allows it to be used effectively in imaging techniques that require high specificity and sensitivity .

Polymer Chemistry

In polymer chemistry, this compound modifies polymer properties, leading to materials with enhanced performance in industries such as packaging and coatings.

Modification of Polymer Properties

The incorporation of this compound into polymer matrices can improve mechanical properties and thermal stability, making it suitable for advanced material applications .

Biological Evaluations

Recent studies have focused on the biological evaluations of compounds derived from this compound. These evaluations often include assessments of antioxidant potential and neuroprotective effects.

Neuroprotective Studies

A notable study highlighted the synthesis of multitarget-directed ligands that exhibited neuroprotective properties against oxidative stress in neuronal cells, indicating the compound's potential role in treating neurodegenerative diseases like Alzheimer's .

作用机制

The mechanism of action of 3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The methoxy and prop-2-yn-1-yloxy groups can also participate in non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

相似化合物的比较

Table 1: Structural and Physicochemical Comparisons

Key Observations:

Positional Isomerism : Moving the methoxy and propargyloxy groups alters reactivity and biological activity. For example, 4-methoxy-3-(propargyloxy)benzaldehyde (mp 68–70°C) shows distinct packing and stability compared to the 3-methoxy-2-substituted analog .

Functional Group Replacements : Replacing propargyloxy with trifluoromethyl (CF₃) increases electrophilicity and steric bulk, impacting binding in drug design .

Ethoxy vs.

生物活性

3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde is an organic compound that has garnered attention for its potential biological activities, particularly in the realm of antimicrobial properties. This article delves into the synthesis, biological evaluations, and potential applications of this compound based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C11H10O3

- Molecular Weight : 190.20 g/mol

It features a methoxy group and a prop-2-yn-1-yloxy functional group, which contribute to its unique chemical properties and potential applications in pharmaceuticals and organic synthesis.

Synthesis

The synthesis of this compound typically involves the reaction of vanillin with propargyl bromide. This method utilizes click chemistry to create a variety of derivatives, which can then be screened for biological activity .

Overview of Studies

Recent studies have highlighted the compound's significant antibacterial properties against various strains of bacteria. The following table summarizes the minimum inhibitory concentrations (MICs) observed in different studies:

Molecular docking studies have suggested that this compound may inhibit bacterial DNA synthesis by fitting into the active site of targeted proteins, thereby preventing bacterial growth. The binding energy and inhibition constants observed in these studies indicate a strong interaction between the compound and bacterial enzymes, suggesting its potential as a lead compound for further drug development .

Case Studies

Several case studies have evaluated the efficacy of this compound in various biological contexts:

- Antibacterial Screening : In vitro tests showed that derivatives of this compound exhibited higher antibacterial activity compared to standard antibiotics like ciprofloxacin, particularly against Gram-positive bacteria such as MRSA and Staphylococcus epidermidis .

- Cytotoxicity Studies : Although specific cytotoxicity data for this compound is limited, related compounds with similar structures have shown promising results against cancer cell lines. For instance, derivatives were tested against T47-D breast cancer cells, revealing significant cytotoxic effects at low concentrations (IC50 values around 10 µM) .

常见问题

Q. Methodology :

- ¹H NMR : Look for characteristic peaks:

- Aldehyde proton: δ 9.8–10.5 ppm (singlet).

- Propargyl O–CH₂: δ 4.7–4.9 ppm (doublet, J = 2.4 Hz).

- Methoxy group: δ 3.8–4.0 ppm (singlet) .

- ¹³C NMR : Confirm the aldehyde carbon (δ ~190 ppm) and propargyl carbons (δ 76–77 ppm) .

- IR Spectroscopy : Stretching vibrations for C≡C (ν ~2100 cm⁻¹) and aldehyde C=O (ν ~1700 cm⁻¹) .

Data Cross-Validation : Compare observed peaks with literature values to rule out positional isomerism (e.g., 3-methoxy vs. 4-methoxy derivatives) .

Advanced Research Questions

How can computational tools resolve ambiguities in reactivity or biological interactions?

Q. Methodology :

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities with biological targets (e.g., enzymes in tuberculosis studies) .

- Mercury CSD : Analyze intermolecular interactions (e.g., hydrogen bonding between the aldehyde group and protein residues) using crystallographic databases .

- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (FMOs) to predict sites of electrophilic/nucleophilic attack .

Case Study : Docking studies on similar benzaldehyde derivatives revealed interactions with Mycobacterium tuberculosis enoyl-ACP reductase, guiding analog design .

What crystallographic strategies are suitable for determining its solid-state structure?

Q. Methodology :

- Data Collection : Use high-resolution X-ray diffraction (λ = 0.710–1.541 Å) for accurate atomic positions.

- Software Pipeline :

- Validation : Check R-factors (<5%) and CIF files using checkCIF/PLATON to flag symmetry errors .

Table 2 : Key Refinement Parameters for Related Compounds

| Compound | Space Group | R-Factor (%) | Resolution (Å) | Reference |

|---|---|---|---|---|

| Analog E | P2₁/c | 4.2 | 0.84 | |

| Derivative 25 | C2/c | 3.8 | 0.90 |

How can conflicting spectral or crystallographic data be resolved during derivative synthesis?

Q. Methodology :

- Contradiction Example : Discrepancies in ¹H NMR chemical shifts (δ 9.8 vs. 10.5 ppm for aldehyde protons) may arise from solvent polarity or impurities .

- Resolution Steps :

Case Study : Flash column chromatography (hexane/EtOAc) effectively purified positional isomers with similar Rf values, as shown in .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。